

A Technical Guide to the Total Synthesis of (±)-Sinactine

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Compound of Interest

Compound Name: (+)-Sinactine

Cat. No.: B150600

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Disclaimer: As of the current date, the natural biosynthetic pathway of (±)-sinactine has not been elucidated in published scientific literature. This guide details the chemical total synthesis of sinactine, providing a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies presented are based on established synthetic organic chemistry principles.

The asymmetric total synthesis of (-)-sinactine, a tetrahydroprotoberberine alkaloid, has been achieved in a concise three-step process.^{[1][2][3]} This approach utilizes a Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade followed by a final-step iridium-catalyzed enantioselective hydrogenation to establish the key stereocenter.^{[1][2]}

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of (-)-sinactine.

Step	Reaction	Starting Materials	Product	Yield (%)	Enantiomeric Excess (ee %)
1	Secondary Amine Hydrochloride Synthesis	Disubstituted Phenylethylamine	Secondary Amine Hydrochloride	High	N/A
2	Cascade Cyclization	Secondary Amine Hydrochloride, Disubstituted Benzaldehyde	Dihydroprotoberberine Intermediate	85	N/A
3	Asymmetric Hydrogenation	Dihydroprotoberberine Intermediate	(-)-Sinactine	94	98

Experimental Protocols

Step 2: Cascade Cyclization via Pictet-Spengler Reaction/Friedel-Crafts Hydroxyalkylation/Dehydration

This key step involves the construction of the core tetracyclic structure of sinactine.^[1]

- **Reaction Setup:** A mixture of the secondary amine hydrochloride and a disubstituted benzaldehyde is prepared in a suitable solvent.
- **Catalyst:** The reaction is catalyzed by an acid.
- **Procedure:** The reaction mixture is heated to allow for the sequential Pictet-Spengler reaction, Friedel-Crafts hydroxyalkylation, and dehydration to proceed, forming the dihydroprotoberberine core structure.^[1]

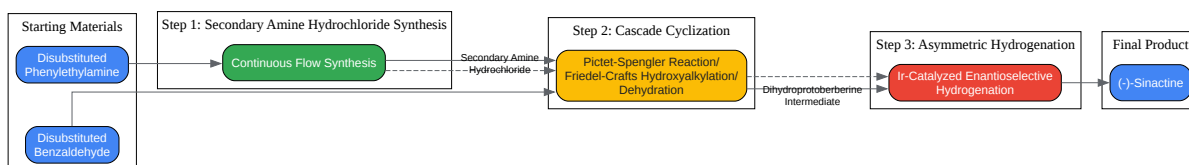
- **Workup and Purification:** The reaction mixture is cooled, quenched, and the crude product is extracted. The organic layers are combined, dried, and concentrated. The resulting residue is purified by column chromatography to yield the dihydroprotoberberine intermediate.

Step 3: Iridium-Catalyzed Enantioselective Hydrogenation

This final step introduces the chirality at the C-14 position of the tetrahydroprotoberberine alkaloid.^{[1][2]}

- **Catalyst Preparation:** An iridium catalyst is generated in situ from a commercially available iridium precursor and a chiral ligand.
- **Reaction Conditions:** The dihydroprotoberberine intermediate is dissolved in a solvent mixture (e.g., toluene/acetic acid) in a high-pressure autoclave. The iridium catalyst is added, and the vessel is charged with hydrogen gas to a high pressure (e.g., 80 atm).^[4]
- **Procedure:** The reaction is stirred at room temperature for an extended period (e.g., 3 days) until completion.^[4]
- **Workup and Purification:** The autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the final product, (-)-sinactine.

Visualizations



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Caption: Total Synthesis Workflow for (-)-Sinactine.

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References

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